1-S-[3-hydroxy-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
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Overview
Description
Glucocleomin is a hydroxy-alkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 3-hydroxy-3-methyl-N-(sulfooxy)pentanimidoyl group at the anomeric sulfur. It is a conjugate acid of a glucocleomin(1-).
Scientific Research Applications
Synthesis and Enzyme Inhibition
1-S-[3-hydroxy-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose belongs to a class of compounds known for their unusual anomeric functionality. A study by Knapp et al. (2006) discusses the synthesis of various 1-thio-D-glucopyranose derivatives, highlighting their potential as enzyme inhibitors due to their resistance or inhibitory properties against normal enzymatic carbohydrate processing (Knapp, Darout, & Amorelli, 2006).
Reaction Dynamics and Solvent Effects
Yeh and Gilbert (1973) explored the solvent effects in reactions involving D-glucopyranose derivatives, providing insights into the chemical behavior of similar compounds under different solvent conditions. This research is significant for understanding the reactivity of this compound in various environments (Yeh & Gilbert, 1973).
Amphiphilic Properties and Mesogenic Behavior
Dahlhoff (1990) investigated alkyl 1-thio-D-glucopyranosides, focusing on their amphiphilic properties and potential in forming mesogenic structures. This research sheds light on the potential applications of 1-thio-beta-D-glucopyranose derivatives in materials science, especially in the creation of liquid crystalline structures (Dahlhoff, 1990).
Synthesis for Bioconjugate Applications
Hasegawa et al. (1983) conducted a study on the synthesis of N-[2-O-(2-acetamido-2,3-dideoxy-5-thio-d-glucopyranose-3-yl)-d-lactoyl]-l-alanyl-d-isoglutamine. This research is pertinent for understanding the synthesis methods of related thio-glucopyranose derivatives for bioconjugate applications, such as vaccine development or drug delivery systems (Hasegawa, Kiso, & Azuma, 1983).
Properties
Molecular Formula |
C12H23NO10S2 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-3-methyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S2/c1-3-12(2,18)4-7(13-23-25(19,20)21)24-11-10(17)9(16)8(15)6(5-14)22-11/h6,8-11,14-18H,3-5H2,1-2H3,(H,19,20,21)/b13-7+/t6-,8-,9+,10-,11+,12?/m1/s1 |
InChI Key |
JEOJIKMFKHSAJU-IZJPBLAMSA-N |
Isomeric SMILES |
CCC(C)(C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CCC(C)(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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